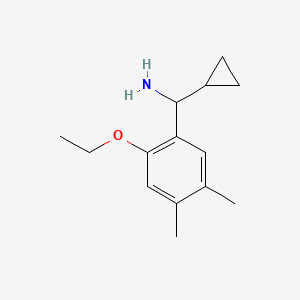
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with an ethoxy group and two methyl groups on a phenyl ring
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 2-ethoxy-4,5-dimethylbenzaldehyde under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired methanamine derivative.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopropyl ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents, forming secondary or tertiary amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems, contributing to drug discovery and development.
Industry: It can be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclopropyl-1-(2-ethoxy-4,5-dimethylphenyl)methanamine can be compared with other similar compounds, such as:
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanol: This compound has a similar structure but with an ethanol group instead of a methanamine moiety.
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethanone: This compound features a ketone group, offering different reactivity and applications.
1-Cyclopropyl-1-(4-ethoxy-3,5-dimethylphenyl)ethane:
Properties
CAS No. |
535926-65-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
cyclopropyl-(2-ethoxy-4,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-4-16-13-8-10(3)9(2)7-12(13)14(15)11-5-6-11/h7-8,11,14H,4-6,15H2,1-3H3 |
InChI Key |
IFPWGVBAISBBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















